molecular formula C11H15Cl2NO3S B4539157 1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide

Cat. No. B4539157
M. Wt: 312.2 g/mol
InChI Key: XJTMVVBGQDFIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide often involves palladium-catalyzed reactions, such as those described in the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of palladium catalysis in forming complex structures from simpler methanesulfonamide precursors (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family, such as N-(2,3-Dichloro­phen­yl)methanesulfonamide, reveals specific conformational characteristics. These include the orientation of the N—H bond and its interactions with substituents, which are crucial for understanding the molecule's reactivity and potential interactions in biological systems (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides undergo various chemical reactions, including N-acylation and interactions with electrophiles and nucleophiles. These reactions are influenced by the methanesulfonamide's structure, particularly the electronegativity of substituents, which affects chemoselectivity and reactivity (Kondo et al., 2000).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-17-7-3-6-14-18(15,16)8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMVVBGQDFIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Reactant of Route 4
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2,6-dichlorophenyl)-N-(3-methoxypropyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.